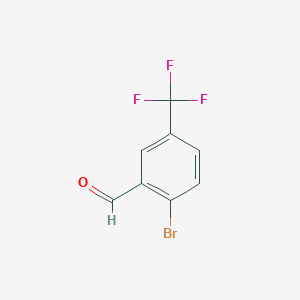

2-Bromo-5-(trifluoromethyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOBJYGHQOLWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00907984 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00907984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102684-91-3, 875664-28-1 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00907984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 875664-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-5-(trifluoromethyl)benzaldehyde CAS number and properties

A Technical Guide to 2-Bromo-5-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group, in particular, offers a powerful tool for modulating electronic properties, metabolic stability, and lipophilicity. 2-Bromo-5-(trifluoromethyl)benzaldehyde emerges as a highly versatile and valuable trifluoromethylated building block. Its unique trifunctional architecture—comprising a reactive aldehyde, a synthetically adaptable aryl bromide, and an electron-withdrawing trifluoromethyl group—positions it as a key intermediate for accessing complex molecular targets.

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, detailing the core properties, field-proven synthesis protocols, and diverse applications of this important compound. The insights herein are designed to bridge theoretical knowledge with practical, validated laboratory application.

Core Compound Identification and Properties

Precise identification and understanding of a compound's physicochemical properties are the foundation of successful and reproducible research.

Key Identifiers:

-

Synonyms: 4-Bromo-3-formylbenzotrifluoride[3]

Physicochemical Properties:

The properties of 2-Bromo-5-(trifluoromethyl)benzaldehyde make it suitable for a range of organic transformations, particularly in non-polar solvent systems. Its liquid state at room temperature simplifies handling and dosage in reactions.

| Property | Value | Source |

| Molecular Weight | 253.02 g/mol | [3] |

| Appearance | Colorless to light yellow/orange clear liquid or dark solid | [1] |

| Boiling Point | 240.9±35.0 °C (Predicted) | [5] |

| Density | 1.706±0.06 g/cm³ (Predicted) | [5] |

| Refractive Index | 1.5090-1.5130 @ 20°C | [4] |

| Calculated LogP | 3.2804 | [2] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [2] |

Synthesis Protocol and Mechanistic Insights

A reliable and scalable synthesis is critical for the utility of any chemical building block. The most common and efficient laboratory-scale synthesis involves the selective reduction of the corresponding benzonitrile.

Protocol: DIBAL-H Reduction of 2-Bromo-5-(trifluoromethyl)benzonitrile[1]

This protocol describes the conversion of the nitrile precursor to the target aldehyde, a method valued for its high selectivity and good yield.

Step-by-Step Methodology:

-

Inert Atmosphere: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.

-

Reactant Preparation: Dissolve 2-bromo-5-(trifluoromethyl)benzonitrile (e.g., 2.6 g, 10.4 mmol) in anhydrous toluene (20 mL) inside the flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reductant Addition: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H, 1.0 M in toluene, e.g., 21 mL, 21 mmol) via cannula or syringe, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the mixture at a temperature between -78 °C and -50 °C for 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add water (5 mL) to quench the excess DIBAL-H. This is a highly exothermic step and must be performed with extreme caution at low temperature.

-

Work-up: Allow the mixture to warm to room temperature. Adjust the pH to approximately 10 with a sodium hydroxide solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by flash column chromatography (e.g., hexanes/ether 90:10) to yield 2-Bromo-5-(trifluoromethyl)benzaldehyde as a pure product.[1]

Expert Insights (The "Why"):

-

Choice of Reducing Agent: DIBAL-H is the reagent of choice because it is a sterically hindered and mild hydride donor. At low temperatures, it reduces nitriles to an intermediate imine-aluminum complex. Upon aqueous work-up, this complex hydrolyzes to the aldehyde. Stronger reducing agents, like lithium aluminum hydride (LiAlH₄), would over-reduce the nitrile to the primary amine.

-

Low-Temperature Control: The reaction is conducted at -78 °C to prevent over-reduction to the benzyl alcohol and to control the high reactivity of the organoaluminum reagent, minimizing side reactions.

-

Alkaline Work-up: The addition of NaOH helps to precipitate aluminum salts as aluminum hydroxide, facilitating their removal from the organic phase during extraction.

Visualization: Synthesis Workflow

Caption: DIBAL-H reduction workflow for the synthesis of the target aldehyde.

Chemical Reactivity and Synthetic Utility

The power of 2-Bromo-5-(trifluoromethyl)benzaldehyde lies in the distinct and complementary reactivity of its three functional groups. This trifecta allows for sequential, orthogonal chemical modifications.

-

The Aldehyde Group: This is a classic electrophilic center, readily participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including:

-

Wittig olefination

-

Reductive amination

-

Grignard and organolithium additions

-

Aldol and related condensation reactions

-

-

The Aryl Bromide: The bromine atom at the 2-position is ideally situated for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of diverse aryl, alkyl, and alkyne substituents. Key reactions include:

-

Suzuki-Miyaura coupling (for C-C bond formation with boronic acids)

-

Heck coupling (for C-C bond formation with alkenes)

-

Sonogashira coupling (for C-C bond formation with terminal alkynes)

-

Buchwald-Hartwig amination (for C-N bond formation)

-

-

The Trifluoromethyl Group: This group is largely unreactive under common synthetic conditions. Its primary role is to powerfully influence the molecule's electronic properties. As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution and is a key pharmacophore in drug design.

Visualization: Synthetic Potential

Caption: The diverse reactivity pathways of the core molecule.

Applications in Research and Development

This building block is primarily employed in the synthesis of high-value compounds, particularly in the pharmaceutical sector.

-

Medicinal Chemistry: The structural motif of this compound is found in precursors to various biologically active molecules. For instance, the closely related 2-bromo-5-fluorobenzaldehyde is used to synthesize quinazolinones with demonstrated anti-tumor activity.[6] This highlights the potential of the trifluoromethyl analogue in creating novel therapeutic agents, where the CF₃ group can enhance potency and improve pharmacokinetic profiles. A related compound, 2-bromo-5-fluorobenzotrifluoride, is a known intermediate for antineoplastic drugs like Bicalutamide.[7]

-

Agrochemicals: The trifluoromethyl-substituted aromatic ring is a common feature in modern pesticides and herbicides due to its stability and biological efficacy.

-

Materials Science: Fluorinated organic compounds are used in the development of advanced materials, such as liquid crystals and polymers, where the unique electronic and steric properties of the CF₃ group are advantageous.

Safety, Handling, and Storage

A commitment to safety is non-negotiable. The following protocols are based on established safety data and best laboratory practices.

Hazard Identification

This compound must be handled with appropriate care due to its irritant and potentially toxic properties.

| Hazard Class | GHS Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

Self-Validating Safe Handling Protocol

-

Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A flame-resistant lab coat is mandatory.

-

-

Handling: Use glass or compatible plastic/Teflon instruments for transfers. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Storage Conditions

To ensure the long-term stability and purity of the compound, the following storage conditions are required:

-

Temperature: Store in a refrigerator (approximately 4°C).[2]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.[2]

-

Container: Keep in a tightly sealed, clearly labeled container.

Conclusion

2-Bromo-5-(trifluoromethyl)benzaldehyde is more than just a chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, coupled with a reliable synthetic route and versatile reactivity, make it an indispensable building block for chemists aiming to construct complex and functional molecules. For professionals in drug discovery and materials science, mastering the use of this reagent opens doors to novel structures with potentially enhanced performance and biological activity.

References

-

PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Chen, Y., et al. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E, 69(Pt 11), o1646. Available at: [Link]

- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

Sources

- 1. 2-Bromo-5-(trifluoromethyl)benzaldehyde | 102684-91-3 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-5-(trifluoromethyl)benzaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 505084-61-7 CAS MSDS (2-BROMO-5-(TRIFLUOROMETHOXY)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

Technical Guide: Solubility Profile & Handling of 2-Bromo-5-(trifluoromethyl)benzaldehyde

Executive Summary

2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS 102684-91-3) is a critical electrophilic intermediate employed in the synthesis of trifluoromethylated heterocycles and pharmaceutical scaffolds. Its utility stems from the orthogonal reactivity of the aldehyde moiety (condensation/nucleophilic attack) and the aryl bromide (cross-coupling).

However, its handling is complicated by two factors: lipophilicity (LogP ~3.28) and chemical sensitivity (susceptibility to oxidation and hemiacetal formation). This guide provides a definitive solubility landscape, distinguishing between inert solvents suitable for storage and reactive solvents that may compromise sample integrity.

Physicochemical Profile

Understanding the fundamental physical properties is a prerequisite for predicting solvent behavior.

| Property | Value | Implication for Solubility |

| Molecular Weight | 253.02 g/mol | Moderate size; kinetics of dissolution will be fast. |

| Physical State | Liquid (at 20°C) | Miscibility is the primary dissolution mechanism rather than crystal lattice breaking. |

| LogP (Predicted) | ~3.28 | Highly lipophilic. Poor water solubility; high affinity for non-polar and chlorinated solvents. |

| Boiling Point | ~239°C | High boiling point; solvent removal requires high vacuum if the solvent is also high-boiling (e.g., DMSO). |

| Reactivity | Aldehyde, Aryl Bromide | Avoid: Primary amines (Schiff base), Strong oxidizers, Protics (reversible hemiacetal). |

Solubility Landscape

The solubility of 2-Bromo-5-(trifluoromethyl)benzaldehyde is dictated by "like dissolves like." As a halogenated aromatic aldehyde, it exhibits excellent solubility in aprotic organic solvents but poses stability risks in nucleophilic solvents.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Application Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (Miscible) | Preferred for synthesis. Inert, easily removed. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Excellent (Miscible) | Good for reactions. Ensure THF is inhibitor-free if strictly necessary, though less critical than for organometallics. |

| High-Boiling Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Preferred for library storage. Hard to remove; use for biological assay stocks. |

| Aromatic Hydrocarbons | Toluene, Xylene | Good | Standard for scale-up synthesis and azeotropic drying. |

| Alcohols (Protic) | Methanol, Ethanol | Moderate (Risk) | Caution: Equilibrium formation of hemiacetals. Not recommended for long-term storage or NMR. |

| Aliphatic Hydrocarbons | Hexanes, Pentane | Low/Partial | Used as anti-solvents for precipitation or purification. |

| Aqueous | Water, PBS | Insoluble | Requires co-solvent (e.g., DMSO) for biological testing. |

Critical Stability Warning: Alcohol Solvents

While the compound dissolves in methanol or ethanol, the aldehyde carbonyl carbon is electrophilic. In the presence of trace acid/base catalysts, it will form a hemiacetal:

Visualizing the Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting the appropriate solvent based on the intended application (Synthesis, Analysis, or Storage).

Figure 1: Decision matrix for solvent selection ensuring chemical stability and application efficacy.

Experimental Protocols: Solubility Determination

Since commercial datasheets often lack specific solubility limits for this intermediate, the following self-validating protocols allow you to determine exact solubility in your lab.

Protocol A: Visual Solubility Screening (Qualitative)

Purpose: Rapidly identify suitable solvents for reactions or extractions.

-

Preparation: Weigh 10 mg of 2-Bromo-5-(trifluoromethyl)benzaldehyde into a clear 4 mL glass vial.

-

Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

-

Observation: Vortex for 30 seconds.

-

Clear Solution: Solubility > 100 mg/mL.

-

Cloudy/Phase Separation: Insoluble or partially soluble.

-

-

Dilution (if cloudy): Add solvent in 100 µL increments, vortexing after each, until clear.

-

Calculation:

Protocol B: Gravimetric Saturation Method (Quantitative)

Purpose: Determine exact saturation point for crystallization or stock solutions.

-

Saturation: Add excess compound (approx. 500 mg) to 2 mL of solvent in a sealed vial.

-

Equilibration: Stir at 25°C for 4 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (Do not use Nylon, as it may bind lipophilic compounds) into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure (Rotavap).

-

Drying: Dry the residue under high vacuum (0.1 mbar) for 2 hours to remove trace solvent.

-

Measurement: Weigh the vial with residue (

). -

Calculation:

Handling & Stability

Air Sensitivity

Benzaldehydes are prone to autoxidation to benzoic acids upon exposure to air. The electron-withdrawing trifluoromethyl group at the 5-position may slightly deactivate the ring, but the aldehyde remains vulnerable.

-

Storage: Store under an inert atmosphere (Nitrogen or Argon).

-

Temperature: Refrigerate (2–8°C).

-

Container: Amber glass to prevent potential photodegradation (though less critical than oxidation).

Safety Precautions (SDS Summary)

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

-

Ventilation: Handle in a fume hood to avoid inhalation of vapors.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7018047, 2-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link][4]

Sources

Role of the trifluoromethyl group in medicinal chemistry

An In-Depth Technical Guide: The Strategic Role of the Trifluoromethyl Group in Modern Medicinal Chemistry

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, transforming lead compounds into viable drug candidates. This guide provides a comprehensive analysis of the multifaceted roles of the CF₃ group, moving beyond surface-level descriptions to explore the underlying physicochemical principles that govern its influence. We will dissect its impact on metabolic stability, target binding affinity, lipophilicity, and bioavailability. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing validated protocols for assessing the impact of this unique functional group.

The Trifluoromethyl Group: A Privileged Moiety in Drug Design

The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological profiles.[1] Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly prevalent due to its unique combination of electronic, steric, and lipophilic properties that are distinct from its hydrogen- and chlorine-containing counterparts.[2][3] Its use in pharmaceuticals dates back decades, but its application has intensified as our understanding of its profound effects on a molecule's disposition in the body has grown.[4]

The power of the CF₃ group lies in its ability to simultaneously modulate multiple molecular properties.[5] These include:

-

Enhanced Metabolic Stability: Blocking metabolic hotspots.[6][7]

-

Modulated Lipophilicity: Influencing permeability and solubility.[7][8]

-

Increased Binding Affinity: Altering electronic distribution to improve target engagement.[7][9]

-

Altered Acidity/Basicity (pKa): Fine-tuning ionization states.[10]

This guide will explore each of these aspects, providing the scientific rationale and practical methodologies for leveraging the CF₃ group in drug discovery.

Caption: Core impacts of the trifluoromethyl group in medicinal chemistry.

Enhancing Metabolic Stability: The Metabolic Blocker

One of the most valuable applications of the CF₃ group is to enhance a drug's metabolic stability, thereby increasing its half-life and bioavailability.[3][6][7]

The Causality: C-F Bond Strength

Metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes, is a primary route of clearance for many drugs.[6] A common site of oxidation is an aliphatic or aromatic methyl group (-CH₃). The C-H bond has a dissociation energy of approximately 414 kJ/mol. By replacing the methyl group with a trifluoromethyl group, the metabolically labile C-H bonds are replaced with C-F bonds. The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of about 485 kJ/mol.[2][3] This high bond strength makes the CF₃ group exceptionally resistant to enzymatic cleavage by CYP isozymes.[6][7]

This strategy of "metabolic switching" effectively blocks a major metabolic pathway, which can lead to:

-

Reduced intrinsic clearance (CLᵢₙₜ).[6]

-

A more predictable pharmacokinetic profile.

-

Lower required therapeutic doses.[3]

Caption: The CF₃ group as a metabolic blocker compared to a labile methyl group.

Data Presentation: Quantifying the Impact on Stability

The effect of trifluoromethylation on metabolic stability is not theoretical; it is a quantifiable improvement observed in experimental assays.

| Parameter | Compound with -CH₃ | Compound with -CF₃ | Rationale for Change |

| Metabolic Pathway | Susceptible to oxidation by CYP enzymes. | Resistant to oxidation at the trifluoromethyl site. | The C-F bond is significantly stronger than the C-H bond, preventing enzymatic cleavage.[6][7] |

| Half-life (t½) in vitro | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[6] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of hepatic metabolic capacity; blocking a primary metabolic route reduces this value.[6] |

| Number of Metabolites | Generally higher | Significantly reduced | Inhibiting a major metabolic pathway limits the formation of downstream products.[6] |

Modulating Physicochemical Properties

The CF₃ group exerts a profound influence on a molecule's fundamental properties, including lipophilicity and acidity, which are critical for its absorption, distribution, and target interaction.

Lipophilicity (logP)

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is crucial for membrane permeability and bioavailability.[7] The CF₃ group is highly lipophilic and generally increases the logP of a molecule when replacing a hydrogen atom, with a Hansch π value of +0.88.[2][3] This increased lipophilicity can enhance a drug's ability to cross biological membranes like the gut wall or the blood-brain barrier.[7][8]

However, the relationship is complex. While trifluoromethylation of an aromatic ring typically increases lipophilicity, trifluorination of an aliphatic alcohol can have varied effects depending on its position.[11][12] For instance, trifluorination at the alpha-position of an alcohol strongly enhances lipophilicity, while at more distant positions, the effect can diminish or even reverse due to the group's strong inductive effect on the hydroxyl group's acidity.[11]

Electronic Effects and pKa Modulation

The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms.[10][13] This property can significantly influence the acidity (pKa) of nearby functional groups. For example, attaching a CF₃ group to an aromatic ring can lower the pKa of a nearby amine or carboxylic acid. This modulation is critical for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and cell penetration. A lower pKa of a key hydrogen bond donor has been shown to improve drug potency through stronger interactions with a protein target.[1]

The Trifluoromethyl Group as a Bioisostere

In drug design, the CF₃ group is often used as a bioisostere for other chemical groups, most notably the methyl (-CH₃) and chloro (-Cl) groups.[4] A bioisostere is a substituent that retains similar biological activity while altering physicochemical properties to overcome a pharmacological challenge.

| Property | Hydrogen (H) | Methyl (-CH₃) | Chlorine (-Cl) | Trifluoromethyl (-CF₃) |

| van der Waals Radius (Å) | 1.20 | 2.00 | 1.75 | 2.44 |

| Electronegativity (Pauling) | 2.20 | 2.55 (C) | 3.16 | 3.98 (F) |

| Hansch Lipophilicity (π) | 0.00 | +0.56 | +0.71 | +0.88[2][3] |

| Electronic Effect | Neutral | Weakly Donating | Inductively Withdrawing | Strongly Withdrawing[13] |

While sterically larger than a methyl group, the CF₃ group can occupy similar binding pockets.[9] Its key advantage is combining this steric bulk with strong electron-withdrawing character and metabolic inertness, a combination not offered by methyl or chloro groups.

Enhancing Drug-Target Interactions

The ultimate goal of drug design is potent and selective binding to a biological target. The CF₃ group contributes to this by influencing binding affinity through several mechanisms.

-

Hydrophobic Interactions: Its lipophilic nature promotes favorable interactions with hydrophobic pockets in a receptor or enzyme active site.[14]

-

Electrostatic Interactions: The strong electron-withdrawing nature of the CF₃ group can alter the electron distribution across a molecule, enhancing electrostatic or hydrogen bonding interactions with the target protein.[7][9]

-

Conformational Control: The steric bulk of the CF₃ group can lock a molecule into a specific, more bioactive conformation, improving its fit within a binding site.[10][15]

For example, in the development of certain enzyme inhibitors, the replacement of a methyl with a trifluoromethyl group has led to dramatic increases in potency, attributed to a combination of favorable hydrophobic and conformational effects.[14][16]

Synthetic Strategies for Trifluoromethylation

The widespread use of the CF₃ group has been enabled by significant advances in synthetic chemistry. Introducing this group into a molecule is a key consideration for drug development professionals. While historically challenging, a robust toolkit of methods now exists.[3]

Key approaches include:

-

Nucleophilic Trifluoromethylation: Often using reagents like Ruppert's Reagent (TMSCF₃) to add a "CF₃⁻" equivalent to electrophiles such as aldehydes and ketones.[3]

-

Electrophilic Trifluoromethylation: Using reagents like Togni's or Umemoto's reagents to add a "CF₃⁺" equivalent to nucleophiles.[3]

-

Radical Trifluoromethylation: Involving the generation of a CF₃ radical that can be added to alkenes or arenes.[1]

-

Transition-Metal-Catalyzed Cross-Coupling: Using catalysts, often based on copper or palladium, to couple an aryl halide or boronic acid with a CF₃ source.[3][17]

The choice of method depends on the substrate, desired regioselectivity, and scalability for pharmaceutical manufacturing.[5][18]

Experimental Protocol: In Vitro Metabolic Stability Assessment

To provide a self-validating and trustworthy methodology, this section details a standard protocol for assessing the metabolic stability of a compound, a key experiment for evaluating the impact of trifluoromethylation.

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with human liver microsomes (HLM). This assay quantifies the rate of metabolism, primarily by CYP enzymes.[6]

Materials

-

Test compound and its trifluoromethylated analog.

-

Positive control compound with known metabolic fate (e.g., Verapamil, Testosterone).

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock).

-

Phosphate Buffer (100 mM, pH 7.4).

-

NADPH Regenerating System (containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).

-

Quenching Solution (e.g., ice-cold acetonitrile with an internal standard).

-

96-well incubation plate and analytical plate.

-

LC-MS/MS system for analysis.

Experimental Workflow

Caption: Workflow for an in vitro liver microsomal stability assay.

Step-by-Step Procedure

-

Preparation: Prepare working solutions of the test compounds and positive control. Thaw the liver microsomes on ice and dilute to the final desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH solution.

-

Incubation Setup: Add the diluted microsome solution to the wells of a 96-well plate. Add the test compound to initiate a pre-incubation period at 37°C for 5-10 minutes.

-

Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This is your T=0 time point.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

-

Quenching: Immediately add the aliquot to a separate plate containing ice-cold acetonitrile with a suitable internal standard to stop the reaction and precipitate proteins.

-

Sample Processing: Seal the quench plate, vortex, and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an analytical plate for LC-MS/MS analysis to determine the concentration of the parent drug remaining at each time point.

Data Analysis

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (μL/min/mg) = (0.693 / t½) * (1 / [microsome concentration]) .

A significantly longer t½ and lower CLᵢₙₜ for the CF₃-containing analog compared to its predecessor would provide strong evidence of improved metabolic stability.

Conclusion

The trifluoromethyl group is far more than a simple substituent; it is a powerful tool for strategic drug design. Its ability to block metabolic oxidation, modulate lipophilicity and pKa, and enhance binding affinity makes it indispensable for overcoming common challenges in drug discovery.[2][8] By understanding the fundamental physicochemical principles behind its effects and employing validated experimental protocols to quantify its impact, medicinal chemists can rationally design more stable, potent, and effective therapeutic agents. The continued development of novel synthetic trifluoromethylation methods ensures that this privileged group will remain a key component in the arsenal of drug development professionals for the foreseeable future.[5][19]

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Available from: [Link]

-

Trifluoromethyl group. Wikipedia. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

-

When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. Available from: [Link]

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

The Role of Trifluoromethyl Groups in Enhancing Drug Efficacy. Te-Biochemical. Available from: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. Available from: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. Available from: [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications. Available from: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information. Available from: [Link]

-

Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Royal Society of Chemistry. Available from: [Link]

-

Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. Available from: [Link]

-

Chemists find an easier way to synthesize new drug candidates; New method could have a big impact on pharmaceutical business. ScienceDaily. Available from: [Link]

-

Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. Available from: [Link]

-

Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. Le Studium. Available from: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Sci-Hub. Available from: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]

-

A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. ACS Publications. Available from: [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Center for Biotechnology Information. Available from: [Link]

-

Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed. Available from: [Link]

-

Design and biological activity of trifluoromethyl containing drugs. Wechem. Available from: [Link]

-

The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Autech. Available from: [Link]

-

Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Royal Society of Chemistry. Available from: [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]

-

Trifluoromethyl group – Knowledge and References. Taylor & Francis. Available from: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available from: [Link]

-

Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. PubMed. Available from: [Link]

-

Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. Available from: [Link]

-

Recyclable Trifluoromethylation Reagents from Fluoroform. ACS Publications. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chimia.ch [chimia.ch]

- 13. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sciencedaily.com [sciencedaily.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

The Synthetic Versatility of 2-Bromo-5-(trifluoromethyl)benzaldehyde: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties into drug candidates is a well-established strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is prized for its ability to increase metabolic stability, improve binding affinity, and modulate lipophilicity and bioavailability.[1] Among the arsenal of trifluoromethylated building blocks, 2-Bromo-5-(trifluoromethyl)benzaldehyde stands out as a particularly versatile scaffold. Its unique arrangement of a reactive aldehyde, a synthetically tractable bromine atom, and an electron-withdrawing trifluoromethyl group on an aromatic ring makes it a highly valuable starting material for the synthesis of a diverse array of complex molecules, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of 2-Bromo-5-(trifluoromethyl)benzaldehyde, offering insights into its utility as a cornerstone for the development of novel therapeutics.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. 2-Bromo-5-(trifluoromethyl)benzaldehyde is a liquid at room temperature, and its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄BrF₃O | [2][3] |

| Molecular Weight | 253.02 g/mol | [2][3] |

| CAS Number | 102684-91-3 | [2][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [4] |

| Boiling Point | 239.1±35.0 °C (Predicted) | [4] |

| Density | 1.677±0.06 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.511 | [4] |

| Storage | Refrigerated (0-10°C) under an inert atmosphere |

Safety Profile:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Bromo-5-(trifluoromethyl)benzaldehyde is classified as a hazardous substance. It is reported to cause skin irritation and serious eye irritation.[2][3] Some classifications also indicate that it may cause severe skin burns and eye damage, as well as respiratory irritation.[2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Manufacturing

The efficient and scalable synthesis of 2-Bromo-5-(trifluoromethyl)benzaldehyde is crucial for its widespread use as a building block. Several synthetic routes have been reported, primarily in the patent literature. A common strategy involves the reduction of the corresponding benzonitrile derivative.

Detailed Synthetic Protocol: Reduction of 2-Bromo-5-(trifluoromethyl)benzonitrile

This method utilizes diisobutylaluminum hydride (DIBAL-H) as a reducing agent to convert the nitrile functionality into an aldehyde.

Reaction Scheme:

A schematic of the reduction of 2-Bromo-5-(trifluoromethyl)benzonitrile to the corresponding benzaldehyde.

Step-by-Step Procedure: [4][5]

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 2-bromo-5-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous toluene.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene (typically 1.0 M, 2.0 eq) to the cooled solution via cannula or a syringe pump. The addition should be performed at a rate that maintains the internal temperature below -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 to -50 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, slowly and carefully add water to the reaction mixture at low temperature to quench the excess DIBAL-H.

-

Work-up: Allow the mixture to warm to room temperature. Adjust the pH to approximately 10 with an aqueous solution of sodium hydroxide. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel (e.g., using a hexane/ether gradient) to yield 2-Bromo-5-(trifluoromethyl)benzaldehyde as a clear liquid.[4][5]

Chemical Reactivity and Synthetic Transformations

The synthetic utility of 2-Bromo-5-(trifluoromethyl)benzaldehyde stems from the orthogonal reactivity of its two key functional groups: the aldehyde and the aryl bromide. This allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for various carbon-carbon bond-forming reactions and the introduction of nitrogen-containing moieties.

1. Wittig Reaction:

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[6][7] 2-Bromo-5-(trifluoromethyl)benzaldehyde can readily undergo Wittig olefination to introduce a variety of substituted vinyl groups.

General Protocol for Wittig Reaction: [7][8]

-

Ylide Formation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., a substituted benzyltriphenylphosphonium bromide) with a strong base such as n-butyllithium or sodium hydride in an anhydrous aprotic solvent like THF or DMSO.

-

Reaction with Aldehyde: Add a solution of 2-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) in the same solvent to the ylide solution at an appropriate temperature (often ranging from -78 °C to room temperature).

-

Reaction Monitoring and Work-up: Stir the reaction mixture until completion (monitored by TLC). Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The desired alkene product can be purified from the triphenylphosphine oxide byproduct by chromatography or crystallization.

2. Reductive Amination:

The aldehyde can be converted into a primary or secondary amine through reductive amination. This involves the initial formation of an imine with an amine, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

3. Condensation Reactions (e.g., Chalcone Synthesis):

2-Bromo-5-(trifluoromethyl)benzaldehyde can serve as the aldehyde component in Claisen-Schmidt condensation reactions with acetophenones to form chalcones, which are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.

Reactions of the Aryl Bromide Group

The bromine atom provides a handle for a variety of powerful palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

1. Suzuki-Miyaura Coupling:

This reaction is a highly efficient method for the formation of biaryl compounds by coupling the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine 2-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene, or DMF) and degas the mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.

-

Reaction Conditions: Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent. The crude product is then purified by column chromatography.

2. Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of aryl alkynes.

3. Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from the aryl bromide and a primary or secondary amine.

Illustrative Reaction Pathways:

Key synthetic transformations of 2-Bromo-5-(trifluoromethyl)benzaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance the pharmacological profile of a drug molecule. 2-Bromo-5-(trifluoromethyl)benzaldehyde is a key starting material for the synthesis of a variety of biologically active compounds.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The 2-bromo-5-(trifluoromethyl)phenyl moiety is a common scaffold in the design of these inhibitors. For example, derivatives of this benzaldehyde have been utilized in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[9] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. By inhibiting this receptor, the formation of new blood vessels that supply nutrients to the tumor can be blocked.

One study describes the synthesis of 5-nitrosalicylaldehyde arylhydrazones, where a derivative of 2-Bromo-5-(trifluoromethyl)benzaldehyde could be envisioned as a precursor to introduce the trifluoromethylphenyl moiety, which was shown to enhance the inhibitory effect against VEGFR-2.[9] The trifluoromethyl group is thought to act as a hydrophobic anchor, embedding the inhibitor into the kinase pocket and enhancing interactions with the receptor.[9]

Development of Anticancer Agents

Beyond kinase inhibitors, this building block is used in the synthesis of other classes of anticancer agents. The thiazolo[4,5-d]pyrimidine scaffold, for instance, is found in compounds with potent anticancer activity. The introduction of a trifluoromethyl group into these structures has been shown to improve their bioavailability.[1] A novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines demonstrated significant in vitro cytotoxicity against various cancer cell lines.[1] The synthesis of such compounds can be envisaged to start from precursors derived from 2-Bromo-5-(trifluoromethyl)benzaldehyde.

Potential in Antiviral Drug Discovery

While direct examples are still emerging, the structural motifs accessible from 2-Bromo-5-(trifluoromethyl)benzaldehyde are relevant in the design of antiviral agents. For instance, bromovinyl-substituted nucleoside analogs have shown activity against herpes simplex virus.[10] The versatile chemistry of the title compound allows for its incorporation into diverse heterocyclic systems, a common feature of many antiviral drugs.

Spectroscopic Data for Characterization

Accurate characterization of starting materials is fundamental in synthetic chemistry. Below is a summary of the expected spectroscopic data for 2-Bromo-5-(trifluoromethyl)benzaldehyde.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The aldehyde proton will appear as a singlet further downfield. The coupling patterns of the aromatic protons will be indicative of their relative positions.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the bromine atom will also be identifiable.[11]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include: a strong C=O stretching vibration for the aldehyde carbonyl group (around 1700 cm⁻¹), C-H stretching for the aldehyde proton (around 2720-2820 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-F stretching vibrations for the trifluoromethyl group.[12][13]

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will likely involve the loss of the aldehyde group and other fragments.

Conclusion

2-Bromo-5-(trifluoromethyl)benzaldehyde is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategically positioned functional groups allow for a wide array of chemical transformations, providing access to a diverse range of complex molecular architectures. The presence of the trifluoromethyl group offers a powerful tool for modulating the physicochemical and pharmacological properties of target molecules. As the demand for more effective and safer therapeutics continues to grow, the importance of key fluorinated intermediates like 2-Bromo-5-(trifluoromethyl)benzaldehyde in the drug discovery and development pipeline is set to increase. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, serving as a valuable resource for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2-Bromo-5-(trifluoromethyl)benzaldehyde | 102684-91-3 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. magritek.com [magritek.com]

- 12. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Utility of 2-Bromo-5-(trifluoromethyl)benzaldehyde in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Introduction: A Privileged Scaffold Component in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[1] Within the medicinal chemist's arsenal, certain building blocks emerge as particularly valuable due to their unique combination of reactivity and inherent physicochemical properties. 2-Bromo-5-(trifluoromethyl)benzaldehyde is one such molecule, a versatile intermediate poised for the construction of complex kinase inhibitors.

The strategic placement of its functional groups makes this benzaldehyde derivative a highly sought-after starting material. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive aminations and Wittig reactions, allowing for the introduction of diverse pharmacophoric elements.[2] The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile construction of intricate biaryl and aryl-amino scaffolds common in many kinase inhibitor frameworks.[2] Furthermore, the trifluoromethyl group is a key feature for enhancing the metabolic stability and binding affinity of drug candidates.[2] Its strong electron-withdrawing nature can also influence the reactivity of the aromatic ring, while its lipophilicity can improve cell permeability.

This document provides detailed application notes and protocols for the use of 2-Bromo-5-(trifluoromethyl)benzaldehyde in the synthesis of a novel class of potential kinase inhibitors. The methodologies described herein are based on established synthetic strategies and are intended to serve as a comprehensive guide for researchers in drug discovery and development.

Key Synthetic Transformations and Mechanistic Rationale

The journey from 2-Bromo-5-(trifluoromethyl)benzaldehyde to a potent kinase inhibitor involves a series of strategic chemical reactions. Understanding the "why" behind each synthetic choice is crucial for successful implementation and optimization.

Reductive Amination: Forging the Core Amine Linkage

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[3] In the context of kinase inhibitor synthesis, this reaction is frequently employed to connect the benzaldehyde-derived fragment to a core amine-containing heterocycle, a common feature of many ATP-competitive inhibitors.

The reaction proceeds in two key stages: the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by in-situ reduction to the corresponding amine. The choice of reducing agent is critical to the success of the reaction, with milder reagents such as sodium triacetoxyborohydride [NaBH(OAc)₃] often being preferred due to their selectivity and tolerance of a wide range of functional groups.

Caption: Reductive Amination Workflow.

Suzuki-Miyaura Coupling: Building the Biaryl Backbone

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl motifs that are prevalent in type II kinase inhibitors. This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide.

In our synthetic strategy, the bromine atom of the 2-Bromo-5-(trifluoromethyl)benzaldehyde-derived intermediate serves as the electrophilic partner. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a hypothetical kinase inhibitor, "Compound X," starting from 2-Bromo-5-(trifluoromethyl)benzaldehyde.

Protocol 1: Synthesis of Intermediate 1 via Reductive Amination

This protocol details the reductive amination of 2-Bromo-5-(trifluoromethyl)benzaldehyde with a generic heterocyclic amine.

Materials:

-

2-Bromo-5-(trifluoromethyl)benzaldehyde

-

Heterocyclic Amine (e.g., 4-aminopyridine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous DCE (approximately 0.1 M concentration).

-

Add the heterocyclic amine (1.1 eq) to the solution and stir for 10 minutes at room temperature to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis, which should show the disappearance of the starting materials and the appearance of a new peak with the expected mass of the product. ¹H NMR spectroscopy should confirm the presence of the newly formed C-N bond and the disappearance of the aldehyde proton signal.

Protocol 2: Synthesis of Compound X via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of Intermediate 1 with a boronic acid.

Materials:

-

Intermediate 1 (from Protocol 1)

-

Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and water (4:1 mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add Intermediate 1 (1.0 eq), the aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add Pd(dppf)Cl₂ (0.05 eq) to the flask under the inert atmosphere.

-

Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final product, Compound X.

Self-Validation: Successful coupling can be verified by LC-MS, which will show a significant increase in the molecular weight corresponding to the addition of the aryl group. ¹H NMR will confirm the presence of signals from both aromatic rings and the disappearance of the C-Br bond.

Data Presentation: A Hypothetical Kinase Inhibition Profile

The synthesized compounds would then be subjected to biological evaluation to determine their kinase inhibitory activity. The following table represents a hypothetical dataset for Compound X and related analogues against a panel of relevant kinases.

| Compound | Target Kinase | IC₅₀ (nM) |

| Compound X | Kinase A | 15 |

| Kinase B | 250 | |

| Kinase C | >1000 | |

| Analogue 1 | Kinase A | 5 |

| Kinase B | 150 | |

| Kinase C | >1000 | |

| Analogue 2 | Kinase A | 120 |

| Kinase B | 800 | |

| Kinase C | >1000 |

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

2-Bromo-5-(trifluoromethyl)benzaldehyde has proven to be a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique combination of reactive functionalities allows for the strategic and efficient construction of complex molecular architectures with desirable drug-like properties. The protocols detailed in this document provide a solid foundation for the synthesis of a wide range of potential kinase inhibitors. Future work in this area could involve the exploration of other cross-coupling reactions, such as the Sonogashira or Heck reactions, to further diversify the chemical space accessible from this starting material. Additionally, the aldehyde functionality can be utilized in multi-component reactions to rapidly generate libraries of compounds for high-throughput screening. The continued application of this privileged starting material will undoubtedly contribute to the discovery of the next generation of targeted cancer therapies.

References

-

Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. [Link]

- Luo, J., Solimini, N. L., & Elledge, S. J. (2009). Principles of cancer therapy: oncogene and non-oncogene addiction. Cell, 136(5), 823–837.

-

PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]

- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.

Sources

Application Note: Nucleophilic Functionalization of 2-Bromo-5-(trifluoromethyl)benzaldehyde

Executive Summary & Scaffold Utility

2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS: 102684-91-3) is a "privileged scaffold" in modern drug discovery. It serves as a linchpin intermediate for synthesizing isoindolinones , quinazolines , and trifluoromethylated heterocycles —motifs prevalent in kinase inhibitors and CNS-active agents.

This guide addresses the specific challenge of performing chemoselective nucleophilic addition to the aldehyde moiety without compromising the sensitive ortho-bromo handle or triggering side reactions driven by the electron-deficient nature of the ring.

The Chemist's Challenge

The 5-trifluoromethyl (CF

-

Risk 1 (Halogen-Metal Exchange): The ortho-bromo group is susceptible to rapid exchange with organolithium reagents (Li/Br exchange), competing with nucleophilic attack.

-

Risk 2 (Hydration/Acetal Formation): The heightened electrophilicity makes the aldehyde prone to hydrate formation in air or acetalization in alcoholic solvents.

Chemical Logic & Reactivity Profile

Before executing protocols, understand the electronic landscape of the substrate.

| Feature | Electronic Effect | Experimental Implication |

| Aldehyde (C=O) | Electrophilic Center | Highly reactive.[1] Requires dry solvents to prevent hydrate formation. |

| 2-Bromo (-Br) | Inductive Withdrawal (-I) | Steric hindrance directs nucleophiles (Cram chelation possible). Critical: Avoid n-BuLi if C=O addition is the goal; use Grignard or Organozinc. |

| 5-Trifluoromethyl (-CF | Strong Withdrawal (-I) | Increases C=O electrophilicity. Stabilizes resulting alkoxides, making the reaction faster than with unsubstituted benzaldehyde. |

Protocol A: Chemoselective Grignard Addition (C-C Bond Formation)

Objective: Addition of an alkyl/aryl group to the aldehyde to form a secondary alcohol, preserving the Ar-Br bond for downstream cross-coupling (e.g., Suzuki-Miyaura).

Mechanistic Strategy

To prevent Halogen-Metal Exchange (HME), we utilize Organomagnesium (Grignard) reagents rather than Organolithiums. The C-Mg bond is less polarized than C-Li, favoring nucleophilic addition over exchange at controlled temperatures.

Materials

-

Substrate: 2-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 equiv)

-

Reagent: R-MgBr or R-MgCl (1.1 equiv) in THF or Et

O. -

Solvent: Anhydrous THF (inhibitor-free).

-

Quench: Saturated aq. Ammonium Chloride (NH

Cl) or Rochell’s Salt (Sodium Potassium Tartrate).

Step-by-Step Procedure

-

Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Charge with substrate and dissolve in anhydrous THF (0.2 M concentration).

-

Thermal Control: Cool the solution to -20 °C .

-

Why? While standard benzaldehydes react at 0 °C or RT, the electron-deficient nature of this scaffold makes the aldehyde hyper-reactive. Lower temperature suppresses potential competitive attack at the bromine position and minimizes over-reaction.

-

-

Addition: Add the Grignard reagent dropwise over 15 minutes via syringe pump or pressure-equalizing dropping funnel.

-

Observation: A color change (often yellow to orange) indicates alkoxide formation.

-

-

Monitoring: Stir at -20 °C for 30 minutes. Monitor by TLC (Hexane/EtOAc 8:1).

-

Note: The CF

group makes the product lipophilic; it may run close to the starting material. Stain with PMA or 2,4-DNP (aldehyde will stain red/orange; product will not).

-

-

Quench (Critical):

-

Standard: Pour cold reaction mixture into sat. NH

Cl. -

If Emulsion Forms: The CF

group often stabilizes emulsions. Use Rochell’s Salt solution (1 M) and stir vigorously for 1 hour to chelate magnesium salts and clarify layers.

-

-

Workup: Extract with Et

O (x3). Wash combined organics with Brine. Dry over Na

Workflow Visualization

Figure 1: Chemoselective Grignard addition workflow emphasizing temperature control to avoid Halogen-Metal Exchange (HME).

Protocol B: Reductive Amination (C-N Bond Formation)

Objective: Conversion of the aldehyde to a secondary amine. This is the primary entry point for synthesizing Isoindolinones via subsequent Pd-catalyzed aminocarbonylation.

Mechanistic Strategy

Direct condensation with an amine forms an imine. Due to the electron-withdrawing CF

Materials

-

Substrate: 2-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 equiv).

-

Amine: Primary amine R-NH

(1.1 equiv). -

Reductant: NaBH(OAc)

(STAB) (1.5 equiv). -

Solvent: 1,2-Dichloroethane (DCE) or THF.

-

Additive: Acetic Acid (1.0 equiv) – catalyzes imine formation.

Step-by-Step Procedure

-

Imine Formation: In a reaction vial, mix the aldehyde and primary amine in DCE (0.25 M). Add Acetic Acid (1 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Verify imine formation by TLC or crude NMR (disappearance of CHO peak at ~10 ppm). The EWGs usually drive this equilibrium to completion without needing desiccants (MgSO

).

-

-

Reduction: Add NaBH(OAc)

in one portion.-

Note: Gas evolution (H

) may occur; ensure venting.

-

-

Reaction: Stir at RT for 2–4 hours.

-

Quench: Quench with Saturated Sodium Bicarbonate (NaHCO

) to neutralize acid and decompose borate complexes. -

Workup: Extract with DCM. The product is a secondary amine.

Application: The Isoindolinone Cascade

Once the secondary amine is formed, it can be cyclized to an isoindolinone using Palladium catalysis and a CO source (Carbon Monoxide balloon or Mo(CO)

Figure 2: Pathway from aldehyde to Isoindolinone scaffold via Reductive Amination and Carbonylation.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Debromination (Product lacks Br) | HME occurred during Grignard addition. | Switch from R-Li to R-MgBr. Lower temp to -40°C. Ensure R-MgBr is not in large excess. |

| Low Yield (Grignard) | Enolization of aldehyde (rare for benzaldehydes but possible with bulky bases). | Use "Turbo-Grignard" (iPrMgCl·LiCl) for transmetallation only if functionalizing the ring; otherwise, ensure reagents are fresh. |

| Bis-addition (Tertiary Alcohol) | Reaction too vigorous; highly activated aldehyde. | Add aldehyde to the Grignard (Inverse Addition) or dilute the reaction further. |

| Emulsions during workup | Lipophilicity of CF | Use Rochell's Salt (Sodium Potassium Tartrate) wash. |

References

-

Electronic Effects in Benzaldehydes: Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91, 165–195.

-

Reductive Amination Standards: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] J. Org.[2][4] Chem.1996 , 61, 3849–3862.[2]

-

Isoindolinone Synthesis: Cao, H.; McNamee, L.; Alper, H. Palladium-Catalyzed Synthesis of Isoindolinones from 2-Bromobenzaldehydes and Primary Amines. J. Org. Chem.2008 , 73, 3530–3534.

-

Substrate Data: 2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS 102684-91-3).[5][6][7] PubChem Compound Summary.

Sources

- 1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 102684-91-3|2-Bromo-5-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 7. 2-Bromo-5-(trifluoromethyl)benzaldehyde | 102684-91-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Synthesis of 2-styrylchromone derivatives using 2-Bromo-5-(trifluoromethyl)benzaldehyde

Executive Summary

This application note details a robust, high-yield protocol for synthesizing (E)-2-(2-bromo-5-(trifluoromethyl)styryl)-4H-chromen-4-one , a privileged scaffold for drug discovery. 2-Styrylchromones (2-SCs) exhibit potent biological activities, including antitumor, antioxidant, and anti-inflammatory properties.[1][2]

The protocol utilizes 2-Bromo-5-(trifluoromethyl)benzaldehyde as a critical electrophile. This specific starting material introduces two strategic functionalities:

-

Trifluoromethyl Group (-CF3): Enhances lipophilicity and metabolic stability (bioisostere), critical for ADME profiles.

-